3-Bromo-8-methylimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 8-position distinguishes it from other imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
- The primary targets of 3-Bromo-8-methylimidazo[1,2-a]pyridine are not explicitly mentioned in the available literature. However, it’s part of the imidazo[1,2-a]pyridine class, which has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Target of Action
Biochemical Analysis
Biochemical Properties
3-Bromo-8-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may contribute to its biological activity .
Additionally, this compound has been found to bind to certain proteins, such as DNA-binding proteins, which can influence gene expression and cellular responses. The nature of these interactions often involves non-covalent binding, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex formed between the compound and the biomolecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific cellular context. This compound has been reported to influence cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways . These pathways play crucial roles in regulating cell proliferation, differentiation, and apoptosis.
Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and epigenetic regulators. This modulation can lead to changes in the expression of genes involved in cellular metabolism, stress responses, and immune function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms, including enzyme inhibition and activation, as well as direct binding interactions with biomolecules. One of the key mechanisms involves the inhibition of cytochrome P450 enzymes, which can alter the metabolic processing of other compounds and affect cellular homeostasis .
Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function. This binding can lead to the formation of DNA adducts, which may result in mutations and genomic instability . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under ambient conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce persistent changes in cellular function, including alterations in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and immunotoxicity . Threshold effects have been observed, where specific doses are required to elicit significant biological responses, and these effects are often dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases . The metabolic flux of this compound can influence the levels of its metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms, including passive diffusion and active transport. The compound can interact with transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins, such as serum albumin, can influence the compound’s distribution and localization within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which results in the substitution of a hydrogen atom at the 3-position with a bromine atom . This reaction can be represented as follows:
2-Methylimidazo[1,2-a]pyridine+Br2→this compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres and controlled temperatures is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Radical Reactions: Radical reactions can be used to functionalize the imidazo[1,2-a]pyridine scaffold
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Bromo-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
3-Bromo-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 3-position.
3-Chloro-8-methylimidazo[1,2-a]pyridine: Has a chlorine atom instead of a bromine atom at the 3-position.
8-Methylimidazo[1,2-a]pyridine: Lacks the halogen atom at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEITAUQQRNUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413980 | |
Record name | 3-bromo-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-66-2 | |
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866135-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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